2-Iodo-1,4-dimethylbenzene
Overview
Description
2-Iodo-1,4-dimethylbenzene, also known as this compound, is an organic compound with the molecular formula C8H9I. It is a derivative of p-xylene where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom.
Mechanism of Action
Target of Action
2-Iodo-1,4-dimethylbenzene, also known as 2-Iodo-p-xylene, is a derivative of benzene
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring
Biochemical Pathways
It’s known that benzene and its derivatives can participate in various chemical reactions, including nitration and copper-catalyzed trifluoromethylation . These reactions could potentially affect various biochemical pathways.
Biochemical Analysis
Biochemical Properties
. In these reactions, the halide (iodine in this case) is replaced by a nucleophile, which could be a biomolecule like an enzyme or protein. The exact nature of these interactions would depend on the specific nucleophile involved .
Molecular Mechanism
The molecular mechanism of action of 2-Iodo-1,4-dimethylbenzene is not well-defined due to the lack of specific studies. Based on its structure, it can be hypothesized that it might interact with biomolecules through nucleophilic substitution reactions, potentially leading to changes in gene expression or enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-1,4-dimethylbenzene can be synthesized through several methods:
Thallium(III) Trifluoroacetate Method: This involves the reaction of p-xylene with thallium(III) trifluoroacetate in trifluoroacetic acid, followed by the addition of potassium iodide.
Diazotization Method: This method involves the diazotization of p-xylidine (2,5-dimethylaniline) followed by the reaction with potassium iodide.
Direct Iodination: p-Xylene can be directly iodinated using molecular iodine in the presence of oxidizing agents such as concentrated nitric acid or hydrogen peroxide in ethanol-sulfuric acid.
Industrial Production Methods: While specific industrial production methods for 2-iodo-p-xylene are not extensively documented, the above synthetic routes can be scaled up for industrial applications, with appropriate safety and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Coupling: Palladium catalysts are often employed in coupling reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include carboxylic acids or aldehydes.
Coupling: Products are typically biaryl compounds or other complex organic structures.
Scientific Research Applications
2-Iodo-1,4-dimethylbenzene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, iodinated aromatic compounds are often explored for their potential in radiolabeling and imaging studies.
Comparison with Similar Compounds
2-Iodo-m-xylene: Similar structure but with different positions of the methyl groups.
4-Iodo-toluene: Contains a single methyl group and an iodine atom on the benzene ring.
2-Iodo-1,3-dimethylbenzene: Another isomer with different positions of the iodine and methyl groups.
Uniqueness: 2-Iodo-1,4-dimethylbenzene is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where regioselectivity is important .
Properties
IUPAC Name |
2-iodo-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZVNUSNUCABRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061527 | |
Record name | Benzene, 2-iodo-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-42-5 | |
Record name | 2-Iodo-1,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-iodo-1,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Xylene, 2-iodo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3779 | |
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Record name | Benzene, 2-iodo-1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-iodo-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Iodo-p-xylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ8H827CH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-Iodo-p-xylene?
A1: Halogenated aromatic compounds, such as 2-Iodo-p-xylene, are valuable building blocks in organic synthesis. [] The presence of the iodine atom allows for various chemical transformations, making this compound a useful intermediate in the production of more complex molecules.
Q2: What synthetic approach is highlighted in the research for obtaining 2-Iodo-p-xylene?
A2: The abstract mentions "halogenation, iodination" and "metalation reactions, thallium" as keywords. [] This suggests the research likely focuses on a synthesis route involving thallium-mediated iodination of p-xylene. Thallium(III) trifluoroacetate is known to facilitate electrophilic aromatic substitution reactions, leading to the introduction of iodine into the aromatic ring.
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